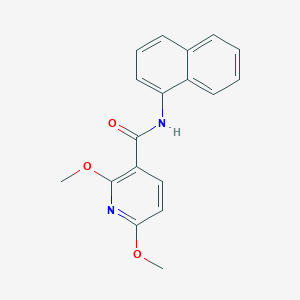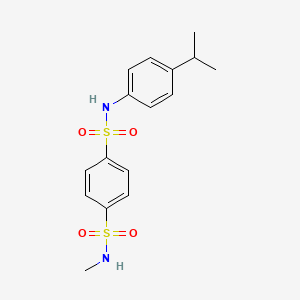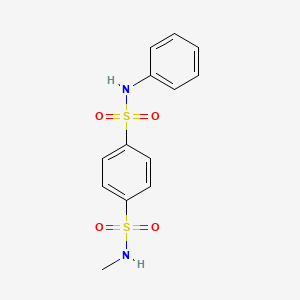![molecular formula C11H10F3N3O2S B7561473 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a key enzyme in the B-cell receptor signaling pathway and is involved in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide inhibits the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and activation, and its dysregulation has been implicated in the development and progression of various B-cell malignancies. By inhibiting BTK, 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide blocks the downstream signaling pathways that promote B-cell survival and proliferation, leading to tumor cell death.
Biochemical and Physiological Effects
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies both in vitro and in vivo. In addition, 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide has been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide has shown potent antitumor activity in preclinical models of B-cell malignancies, making it a promising candidate for clinical development.
One limitation of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, the optimal dose and schedule of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide for the treatment of B-cell malignancies have not yet been established.
Zukünftige Richtungen
There are several potential future directions for the development of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide. One area of interest is the combination of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide with other agents, such as immunomodulatory drugs or checkpoint inhibitors, to enhance its antitumor activity. Another potential direction is the evaluation of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Finally, the development of more potent and selective BTK inhibitors, including second-generation inhibitors, may provide additional treatment options for patients with B-cell malignancies.
Synthesemethoden
The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with methyl isocyanate to form N-methyl-3-(trifluoromethyl)aniline. This intermediate is then reacted with 4-chlorosulfonyl imidazole to form 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide has shown potent antitumor activity and has been well tolerated.
Eigenschaften
IUPAC Name |
1-methyl-N-[3-(trifluoromethyl)phenyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2S/c1-17-6-10(15-7-17)20(18,19)16-9-4-2-3-8(5-9)11(12,13)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFJQSEMJDOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-amino-1-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561404.png)
![3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7561408.png)
![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7561416.png)
![3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7561423.png)
![2-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B7561426.png)
![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)
![methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561434.png)
![1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine](/img/structure/B7561449.png)




![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)